molecular formula C6H11NO2S2 B2696482 2-(1,5,3-Dithiazepan-3-yl)acetic acid CAS No. 1966944-38-6

2-(1,5,3-Dithiazepan-3-yl)acetic acid

Cat. No.: B2696482
CAS No.: 1966944-38-6
M. Wt: 193.28
InChI Key: JQWXJYFHHJWGES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,5,3-Dithiazepan-3-yl)acetic acid is a heterocyclic compound that features a seven-membered ring containing two sulfur atoms and one nitrogen atom

Biochemical Analysis

Biochemical Properties

It is known that this compound is synthesized through a multicomponent reaction involving amino acids This suggests that it may interact with enzymes, proteins, and other biomolecules in a biochemical context

Molecular Mechanism

It is known that this compound is synthesized through a multicomponent reaction involving amino acids , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the yield of this compound increases with increasing reaction time This suggests that the compound may have stability and long-term effects on cellular function in in vitro or in vivo studies

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1,5,3-Dithiazepan-3-yl)acetic acid can be synthesized through a multicomponent cyclocondensation reaction. This involves the reaction of amino acids, formaldehyde, and 1,2-ethanedithiol in water at room temperature. The reaction typically takes 1 to 5 hours and yields the desired product in high quantities . This green synthesis method is advantageous as it does not require a catalyst and does not produce hazardous materials .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1,5,3-Dithiazepan-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfur atoms or the carboxylic acid group.

    Substitution: The nitrogen and sulfur atoms in the ring can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

2-(1,5,3-Dithiazepan-3-yl)acetic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

2-(1,5,3-dithiazepan-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S2/c8-6(9)3-7-4-10-1-2-11-5-7/h1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWXJYFHHJWGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN(CS1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.